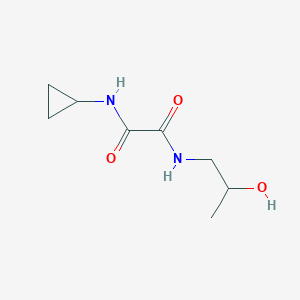
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C8H14N2O3 and its molecular weight is 186.211. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Subheading Role of Polyamine Catabolism in Cancer Cell Death
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide derivatives, such as CPENSpm, have been identified as a new class of antitumor agents. These compounds demonstrate phenotype-specific cytotoxic activity, particularly in sensitive cell types. The cytotoxic mechanism involves the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). SSAT, in conjunction with the polyamine oxidase (PAO) pathway, produces hydrogen peroxide (H2O2), suggesting that the induced cell death may partly result from oxidative stress due to H2O2 production. These findings underscore the potential of this compound derivatives as promising antineoplastic agents with a distinct mechanism of action based on polyamine catabolism (Ha, Woster, Yager, & Casero, 1997).
Environmental Mutagen and DNA Binding
Subheading Activation of Environmental Mutagens and DNA Adduct Formation
This compound and its analogs have been implicated in the metabolic activation of environmental pollutants, such as 1-nitropyrene. This compound is a significant environmental pollutant and a potent bacterial mutagen. Studies indicate that certain nitroreductases, like xanthine oxidase, catalyze the metabolic activation of 1-nitropyrene to DNA-bound adducts, primarily forming N-(deoxyguanosin-8-yl)-1-aminopyrene. This interaction has significant implications for understanding the mutagenic and carcinogenic potential of environmental pollutants and the role of nitroreductase enzymes in this process (Howard, Heflich, Evans, & Beland, 1983).
Anticancer Drug Metabolism
Subheading Involvement in Anticancer Drug Metabolism
The derivatives of this compound, particularly in relation to cyclophosphamide and ifosphamide, are essential in understanding the metabolism of anticancer drugs. These compounds play a role in the hydroxylation and subsequent activation of these drugs, with specific cytochrome P-450 (CYP) enzymes being key in this metabolic process. The metabolism of these drugs is complex and involves both activation and inactivation pathways, and the balance between these pathways is crucial for the therapeutic efficacy and toxicity of the drugs (Chang, Weber, Crespi, & Waxman, 1993).
Propiedades
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)4-9-7(12)8(13)10-6-2-3-6/h5-6,11H,2-4H2,1H3,(H,9,12)(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXDFCXAJEPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
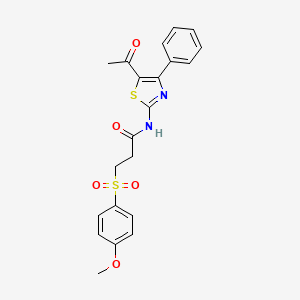
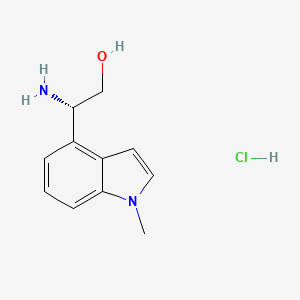
![7-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2650658.png)


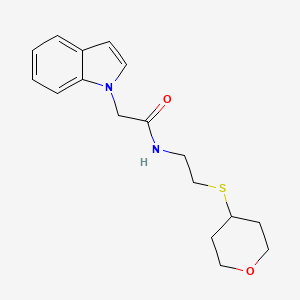
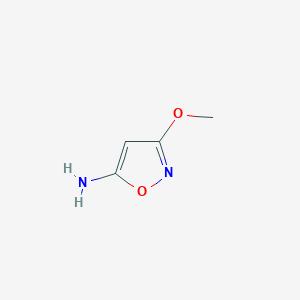
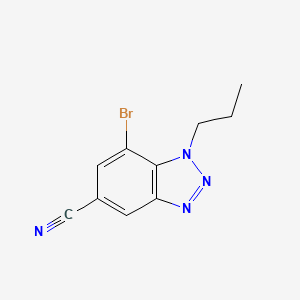
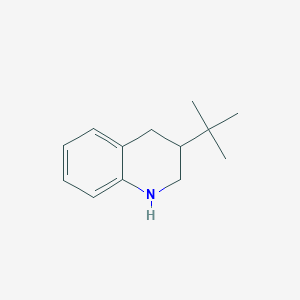
![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)
![N-(2-(furan-2-yl)-2-((4-methoxyphenyl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2650675.png)
![2-[(1-Methylpiperidin-4-yl)methoxy]pyrazine](/img/structure/B2650676.png)
![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
